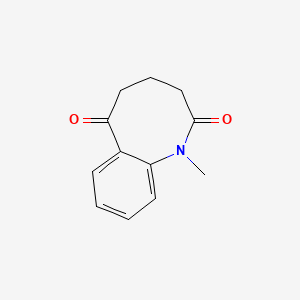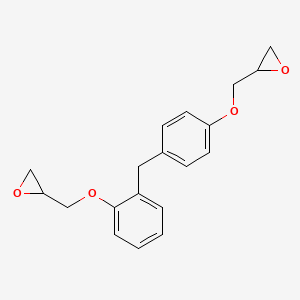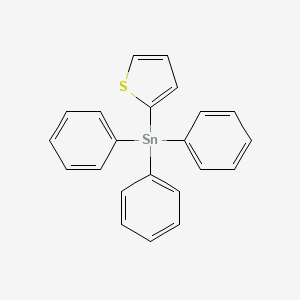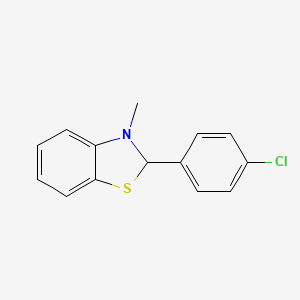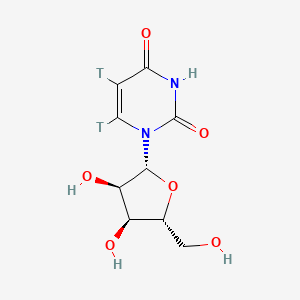
Uridine-5,6-t2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine-5,6-t2 is a pyrimidine nucleoside analog that plays a crucial role in various biological processes It is structurally similar to uridine, a naturally occurring nucleoside found in RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of uridine-5,6-t2 typically involves the modification of uridine through various chemical reactions. One common method is the phosphorylation of uridine to produce uridine monophosphate, followed by further chemical modifications to introduce the desired functional groups . The reaction conditions often involve the use of specific catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of bioreactors and advanced purification techniques to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
Uridine-5,6-t2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include potassium ferrocyanide, sodium borohydride, and various acids and bases. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce uridine derivatives with additional oxygen-containing functional groups, while reduction reactions may yield more reduced forms of the compound .
Scientific Research Applications
Uridine-5,6-t2 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: this compound is studied for its role in RNA synthesis and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of uridine-5,6-t2 involves its incorporation into RNA, where it plays a role in the synthesis and regulation of genetic material. It interacts with various molecular targets, including enzymes involved in RNA synthesis and modification. The pathways involved in its mechanism of action include the pyrimidine metabolism pathway and the hexosamine biosynthetic pathway .
Comparison with Similar Compounds
Uridine-5,6-t2 is similar to other pyrimidine nucleoside analogs, such as cytidine and thymidine. it is unique in its specific functional groups and its potential applications in scientific research. Similar compounds include:
Cytidine: Another pyrimidine nucleoside involved in RNA synthesis.
Thymidine: A nucleoside found in DNA rather than RNA.
Uridine Monophosphate: A phosphorylated form of uridine that plays a role in various cellular processes.
Properties
CAS No. |
56654-40-1 |
|---|---|
Molecular Formula |
C9H12N2O6 |
Molecular Weight |
248.22 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-ditritiopyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i1T,2T |
InChI Key |
DRTQHJPVMGBUCF-ZVFJYLAJSA-N |
Isomeric SMILES |
[3H]C1=C(N(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)[3H] |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


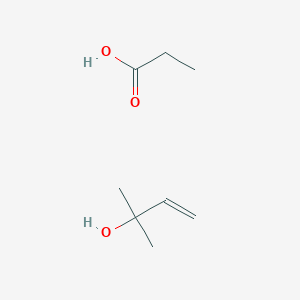
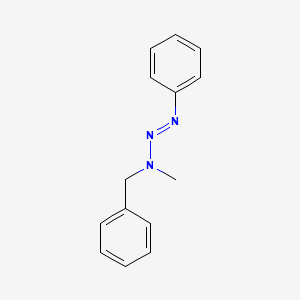

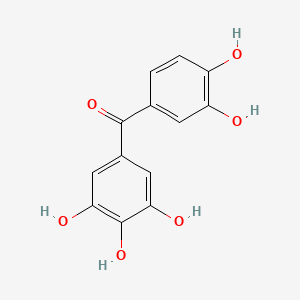
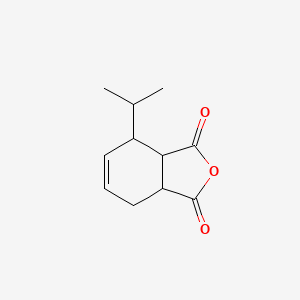
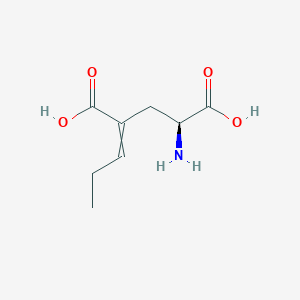
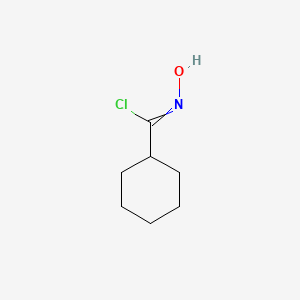
![2-[(2-Nitrophenyl)sulfanyl]-1-(triphenylstannyl)ethyl thiocyanate](/img/structure/B14628646.png)
